6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. It features a pyridazine ring substituted with a chlorine atom at the 6th position and a carboxamide group at the 3rd position, along with a 2-cyclopropylethyl side chain. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry and agrochemicals .
The compound is classified as a carboxamide and can be synthesized through various chemical routes. Its molecular formula is C10H12ClN3O, and it has been identified with the CAS number 1228880-37-2 . The compound's structure allows it to interact with biological systems, making it a candidate for further research in pharmacology and biochemistry.
The synthesis of 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide typically involves several key steps:
6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide can undergo several chemical reactions:
The mechanism of action for 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, which may include enzymes or receptors within biological systems. This compound has been investigated for its potential to inhibit certain enzymatic pathways or receptor interactions, leading to various biological effects such as antimicrobial and anticancer activities. The precise molecular targets are still under investigation, but initial studies suggest that it may act on pathways relevant to cellular proliferation and apoptosis .
Relevant data indicates that the compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to its reactive functional groups .
6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide has several notable applications:
Pyridazine heterocycles have emerged as privileged scaffolds in neuroscience-focused medicinal chemistry due to their favorable physicochemical properties and bioisosteric relationships with phenyl and pyridine rings. The 6-chloro-pyridazine-3-carboxamide core specifically enables hydrogen bonding via the carboxamide group and engages in hydrophobic interactions through its chlorinated heterocycle [7] [8]. This balanced polarity profile facilitates blood-brain barrier penetration, making it particularly valuable for central nervous system targets [6]. In dopamine receptor drug discovery, pyridazine derivatives serve as versatile primary pharmacophores that mimic endogenous dopamine’s interactions with conserved aspartate residues (Asp110³.³²) in the orthosteric binding site while providing synthetic handles for linker attachment [4] [10]. Notable examples include the D3R-preferential agonist PF592,379, whose pyridazine component contributed to enhanced D3R binding affinity (Ki = 0.82 nM) and moderate selectivity over D2R (~10-fold) [6]. The electron-withdrawing chlorine at the 6-position further modulates electron distribution across the ring, enhancing π-stacking interactions with phenylalanine residues (e.g., Phe345⁶.⁵², Phe346⁶.⁵³) in transmembrane domains [1] [4].
Compound | Target Receptor | Pharmacological Profile | Structural Role of Pyridazine |
---|---|---|---|
PF592,379 | D3R | Full agonist | Primary pharmacophore (orthosteric anchor) |
6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide | Chemical intermediate | N/A | Synthetic precursor for bitopic ligands |
FOB02-04A | D3R | Bitopic agonist | Primary pharmacophore component |
Bitopic ligand design represents a paradigm shift in addressing the selectivity challenge in aminergic GPCRs, where conventional orthosteric targeting is hampered by >80% sequence identity in the neurotransmitter binding pocket [1] [4]. The structural evolution of these ligands progressed from early bivalent concepts to sophisticated hybrid molecules with conformationally constrained linkers. Cryo-EM structural analysis (PDB: 8IRT) of the dopamine D3 receptor bound to the bitopic agonist FOB02-04A – which incorporates 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide as a synthetic precursor – revealed an unprecedented selectivity mechanism [1] [4]. The secondary pharmacophore extends into an expanded allosteric pocket formed by transmembrane helices TM1-TM2 and extracellular loop 1 (ECL1), a region exhibiting significant sequence divergence between D3R (where TM1 adopts a unique ordered N-terminus) and D2R [1] [4]. This secondary binding pocket (SBP) accommodates the cyclopropylethyl-containing pharmacophore through hydrophobic interactions with Val891.³⁵, Leu892.⁶⁴, and Ile942.⁶⁹, residues that differ in D2R and create steric incompatibility for bulkier bitopic ligands [1] [4]. Molecular dynamics simulations further demonstrated that this TM2-ECL1-TM1 region undergoes conformational selection upon ligand binding, with the cyclopropyl group stabilizing a receptor conformation inaccessible to D2R due to divergent residue contacts [1] [10]. This structural insight explained the exceptional D3R selectivity (>100-fold) observed for optimized bitopic ligands like FOB02-04A compared to their monovalent components [1] [6].
Structural Feature | Role in D3R Selectivity | Validation Method |
---|---|---|
TM1 N-terminal ordering | Creates distinct secondary binding pocket topology vs. D2R | Cryo-EM (3.05Å resolution) [1] |
TM2-ECL1-TM1 interface | Binds secondary pharmacophore; contains divergent residues (Val89, Leu89, Ile94 in D3R) | Mutagenesis & functional assays [1] |
Conformational flexibility | Allows adoption of productive agonist conformation (Conformation A) | MD simulations (0.6 µs) [1] |
The 2-cyclopropylethyl moiety in 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide exemplifies rational linker design addressing three critical parameters: optimal length, conformational restriction, and stereoelectronic properties. The ethyl spacer provides sufficient length (~6.2Å) to bridge orthosteric and allosteric sites without introducing excessive flexibility that would diminish binding entropy [4] [6]. The terminal cyclopropyl group acts as a conformational restraint while contributing targeted hydrophobicity (clogP ~2.8) for interactions with the secondary binding pocket’s aromatic and aliphatic residues [4] [6]. Computational modeling revealed that the cyclopropylethyl linker in advanced bitopic compounds like FOB02-04A adopts a "bent" conformation when bound to D3R, with the cyclopropyl ring positioned perpendicular to the pyridazine plane to maximize van der Waals contacts with Ile942.⁶⁹ and Leu892.⁶⁴ [1] [6]. This orientation is sterically disfavored in D2R due to substitution of Ile94 with bulkier phenylalanine (Phe912.⁶⁴) [1]. Chirality further refines this approach: enantiopure cyclopropyl linkers in FOB02-04 derivatives demonstrated stereospecific D3R engagement, where (1R,2S)-FOB02-04A achieved 35-fold higher D3R binding affinity (Kd = 0.32 nM) than its (1S,2R)-diastereomer [6]. The strategic incorporation of cyclopropylethyl groups thus represents a generalizable tactic for GPCR bitopic ligand development, balancing conformational flexibility with targeted rigidity to optimize subtype selectivity profiles.
Compound | Linker Structure | D3R Kd/Ki (nM) | D3R:D2R Selectivity | Functional Profile |
---|---|---|---|---|
FOB02-04A | (1R,2S)-trans-cyclopropyl | 0.32 [6] | >100-fold [6] | Full agonist |
AB04-88 | cis-(2S,5S)-cyclopropylethyl | 1.8 [6] | 85-fold [6] | G protein-biased agonist |
6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide | Flexible linker | N/A | N/A | Synthetic intermediate |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: